Cas no 2287260-04-0 (2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid structure](https://www.kuujia.com/scimg/cas/2287260-04-0x500.png)
2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
- 2-{[(benzyloxy)carbonyl]amino}-2-[3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- 2287260-04-0
- EN300-6761599
-
- Inchi: 1S/C22H22ClNO4/c1-14-7-8-16(9-17(14)23)21-11-22(12-21,13-21)18(19(25)26)24-20(27)28-10-15-5-3-2-4-6-15/h2-9,18H,10-13H2,1H3,(H,24,27)(H,25,26)
- InChI Key: GILMLNHRXOAURO-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=CC(=C1)C12CC(C(C(=O)O)NC(=O)OCC3C=CC=CC=3)(C1)C2
Computed Properties
- Exact Mass: 399.1237359g/mol
- Monoisotopic Mass: 399.1237359g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 598
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 4.6
2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761599-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-04-0 | 95.0% | 0.5g |
$1714.0 | 2025-03-13 | |
Enamine | EN300-6761599-0.05g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-04-0 | 95.0% | 0.05g |
$1500.0 | 2025-03-13 | |
Enamine | EN300-6761599-1.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-04-0 | 95.0% | 1.0g |
$1785.0 | 2025-03-13 | |
Enamine | EN300-6761599-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-04-0 | 95.0% | 2.5g |
$3501.0 | 2025-03-13 | |
Enamine | EN300-6761599-10.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-04-0 | 95.0% | 10.0g |
$7681.0 | 2025-03-13 | |
Enamine | EN300-6761599-5.0g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-04-0 | 95.0% | 5.0g |
$5179.0 | 2025-03-13 | |
Enamine | EN300-6761599-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-04-0 | 95.0% | 0.1g |
$1572.0 | 2025-03-13 | |
Enamine | EN300-6761599-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-[3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287260-04-0 | 95.0% | 0.25g |
$1642.0 | 2025-03-13 |
2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Related Literature
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on 2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Introduction to 2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic Acid (CAS No: 2287260-04-0)
2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid, identified by its CAS number 2287260-04-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate bicyclic structure and functional groups that make it a promising candidate for various biochemical applications.
The molecular framework of this compound is composed of a bicyclo[1.1.1]pentanyl moiety, which is a three-membered bicyclic structure that introduces conformational flexibility and unique electronic properties to the molecule. This structural feature is particularly intriguing from a chemical perspective, as it can influence the compound's solubility, reactivity, and biological interactions. The presence of a 3-Chloro-4-methylphenyl group further enhances its complexity, providing a site for potential hydrogen bonding or hydrophobic interactions with biological targets.
The carboxylic acid and amide functionalities in the molecule contribute to its versatility in chemical transformations. The carboxylic acid group can participate in esterification, amidation, or other acid-catalyzed reactions, while the amide group can serve as a nucleophile in various synthetic pathways. These reactive sites make the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The bicyclo[1.1.1]pentanyl scaffold has been associated with molecules that exhibit interesting biological activities, including anti-inflammatory, analgesic, and even anticancer properties. The specific substitution pattern in 2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid may contribute to its unique pharmacological profile, making it a subject of extensive research.
One of the most compelling aspects of this compound is its potential application in drug discovery and development. The combination of structural complexity and functional diversity makes it an attractive candidate for further investigation. Researchers have been exploring its derivatives to identify more potent and selective bioactive molecules. For instance, modifications at the 3-Chloro-4-methylphenyl group or the amide moiety could lead to enhanced binding affinity or altered pharmacokinetic properties.
The synthesis of this compound represents a significant achievement in organic chemistry, showcasing the ability to construct complex molecular architectures with high precision. The synthetic route involves multiple steps, including ring formation, functional group interconversion, and protection-deprotection strategies. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
The use of computational chemistry techniques has also played a crucial role in understanding the properties of this molecule. Molecular modeling studies can provide insights into its conformational preferences, electronic distribution, and interactions with biological targets. These insights are invaluable for guiding experimental design and optimizing drug-like properties.
In conclusion, 2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid (CAS No: 2287260-04-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a valuable tool for developing new drugs and understanding complex biochemical processes. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of medicinal chemistry innovation.
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